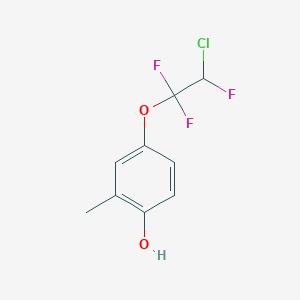

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a chemical compound with the molecular formula C9H8ClF3O2 It is characterized by the presence of a chloro, trifluoroethoxy group attached to a phenol ring, along with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol typically involves the reaction of 2-methylphenol with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

2-methylphenol+2-chloro-1,1,2-trifluoroethanol→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The chloro and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced phenol derivatives.

Substitution: Formation of substituted phenol derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : This compound serves as a foundational element in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions.

Biology

- Biological Activity : Research indicates potential interactions with biomolecules, including enzyme inhibition and receptor binding. The compound may affect metabolic pathways and cellular signaling processes.

Medicine

- Therapeutic Potential : Investigated for its potential as a precursor in drug development, particularly in creating compounds with enhanced biological activity. Studies focus on its efficacy and safety profile for pharmaceutical applications.

Agriculture

- Pesticide Development : Due to its chemical stability and reactivity, there is potential for this compound to be utilized as an active ingredient in pesticide formulations.

Toxicological Studies

Toxicological assessments indicate that derivatives of chlorinated phenols can exhibit toxicity to aquatic organisms and potential health risks through inhalation or dermal exposure. Long-term exposure may lead to liver toxicity and changes in blood parameters.

Environmental Impact Studies

Research on the environmental persistence of chlorinated phenols has shown that microbial communities can effectively degrade these compounds under certain conditions. This suggests potential bioremediation strategies for managing environmental contamination.

Mecanismo De Acción

The mechanism of action of 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol

- 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

- 4-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid

Uniqueness

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is unique due to the presence of both chloro and trifluoroethoxy groups, which impart distinct chemical properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol is a phenolic compound that has garnered interest in various fields due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C10H8ClF3O

- Molecular Weight : Approximately 232.61 g/mol

- Structure : The compound features a phenolic hydroxyl group, a chloro group, and a trifluoroethoxy substituent, which contribute to its unique chemical reactivity and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Enzyme Interactions : The compound can inhibit or activate specific enzymes, potentially altering metabolic pathways.

- Receptor Binding : It may bind to receptors involved in cellular signaling, affecting physiological responses.

- Oxidative Reactions : The compound can undergo oxidation to form reactive intermediates that may interact with cellular components.

Biological Activity

Research has indicated several potential biological activities for this compound:

Toxicological Studies

Toxicological assessments have shown that derivatives of chlorinated phenols can be toxic to aquatic organisms and may pose risks to human health through inhalation or dermal exposure. For instance:

- Aquatic Toxicity : The compound is suspected to be harmful to aquatic life due to its chlorinated structure .

- Health Risks : It is classified as corrosive and toxic by inhalation. Long-term exposure may lead to liver toxicity and changes in blood parameters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Toxicity Level |

|---|---|---|---|

| 4-Chloro-2-methylphenol | Structure | Antimicrobial | Moderate |

| 4-(2-Chloro-1,1,2-trifluoroethoxy)phenol | Structure | Enzyme inhibition | High |

| 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol | Structure | Antimicrobial | Moderate |

This table illustrates the biological activity and toxicity levels of compounds related to this compound.

Study on Environmental Impact

A study conducted on the environmental persistence of chlorinated phenols highlighted the degradation pathways in soil ecosystems. Microbial communities were shown to adapt and degrade these compounds effectively under certain conditions, indicating potential bioremediation strategies .

Health Risk Assessment

A comprehensive health risk assessment evaluated exposure levels for workers handling this compound. The study found that while acute toxicity was moderate, chronic exposure could lead to significant health risks such as liver damage and blood dyscrasias. Safety margins were calculated based on NOAEL (No Observed Adverse Effect Level) values derived from animal studies .

Propiedades

IUPAC Name |

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUZWDWYEGWODV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562846 |

Source

|

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129670-05-9 |

Source

|

| Record name | 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.